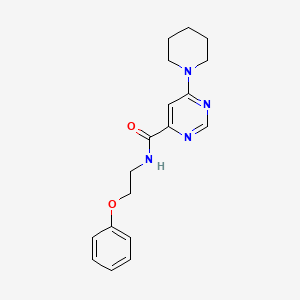

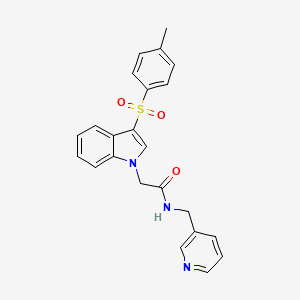

N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide” belongs to a class of organic compounds known for their diverse biological activities and chemical properties. Compounds with structural similarities have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, including nucleophilic substitution, amidation, and ring-closure reactions, to introduce various functional groups into the pyrimidine core. For example, Vinaya et al. (2017) synthesized novel piperidine-carboxamide derivatives and characterized them using techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis, demonstrating the complexity and precision required in synthetic chemistry (Vinaya et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class is often analyzed using NMR, IR spectroscopy, and X-ray crystallography to confirm the chemical structure and to understand the conformational preferences of the molecule. For instance, Jayarajan et al. (2019) conducted experimental and computational studies to understand the molecular structure and non-linear optical (NLO) properties of synthesized compounds, highlighting the importance of structural analysis in understanding compound properties (Jayarajan et al., 2019).

Chemical Reactions and Properties

The reactivity of such compounds can involve interactions with biological targets or participation in chemical transformations. For example, compounds related to the pyrimidine core have been investigated for their anti-angiogenic activities and DNA cleavage abilities, as reported by Vinaya et al. (2017), which underscores the chemical and biological reactivity of these molecules (Vinaya et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. Studies like those by Wang et al. (2015), which investigated the optical properties of polyimides containing pyrimidine or pyridine moieties, provide insights into the material properties of related compounds (Wang et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group interactions, are fundamental to the application and handling of these compounds. Research on similar compounds, such as the work by Zhang et al. (2009) on the synthesis of a key intermediate for potent deoxycytidine kinase inhibitors, showcases the importance of understanding these chemical properties (Zhang et al., 2009).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Research into compounds with structural similarities to N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide focuses on the synthesis of novel heterocyclic compounds and their biological applications. For example, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block blood vessel formation in vivo and interact with DNA (Vinaya et al., 2017).

Chemical Modification for Improved Pharmacological Profiles

Another study focused on the chemical modification of a specific TRPV1 antagonist to improve its pharmacological profile. By replacing the pyridine ring with a mildly basic pyrimidine ring or a 1,2,3,4-tetrahydro-β-carboline scaffold, researchers discovered analogs with improved pharmacological and tolerability profiles compared to the lead compound, highlighting the importance of structural modification in drug development (Cunbin et al., 2020).

Exploration of Anti-inflammatory and Analgesic Properties

The synthesis and evaluation of analogs for anti-inflammatory activities have also been a significant area of research. For instance, the creation of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with different active hydrogen-containing compounds revealed potent anti-inflammatory activity, indicating the potential for developing new analgesic drugs (Rajasekaran et al., 1999).

Anticancer and Anti-5-Lipoxygenase Agents

Research into pyrazolopyrimidine derivatives has identified compounds with anticancer and anti-5-lipoxygenase activities. This indicates a promising avenue for the development of drugs targeting cancer and inflammatory diseases, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

N-(2-phenoxyethyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(19-9-12-24-15-7-3-1-4-8-15)16-13-17(21-14-20-16)22-10-5-2-6-11-22/h1,3-4,7-8,13-14H,2,5-6,9-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFDELCZJGMRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)